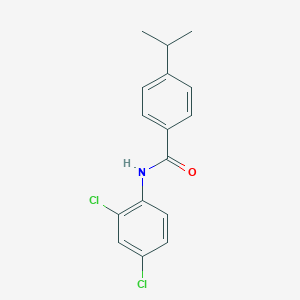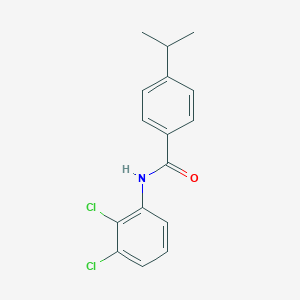![molecular formula C23H16FN3O3 B263853 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide have been studied in vitro and in vivo. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments include its potent antitumor activity, its ability to induce apoptosis and cell cycle arrest in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for cancer treatment, and the exploration of its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of 4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has been reported in the literature. The method involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 5-methyl-3H-1,3-benzoxazole-2-carboxaldehyde in the presence of a base, followed by the addition of 5-methyl-3-(4-aminocyclohexa-1,5-dien-1-ylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid ethyl ester. The resulting product is then hydrolyzed to obtain the final compound.
Scientific Research Applications
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug design, and cancer research. The compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
Molecular Formula |
C23H16FN3O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C23H16FN3O3/c1-12-3-6-20-19(7-12)27-23(30-20)17-10-15(8-13(2)21(17)28)26-22(29)16-5-4-14(11-25)9-18(16)24/h3-10,27H,1-2H3,(H,26,29)/b23-17+ |
InChI Key |
JABYWYHFSBHWHU-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=C(C=C(C=C4)C#N)F)/N2 |
SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=C(C=C(C=C4)C#N)F)N2 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=C(C=C(C=C4)C#N)F)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



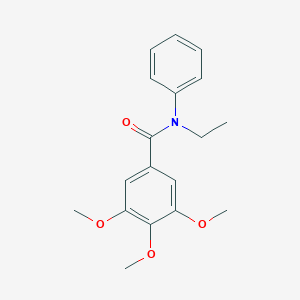
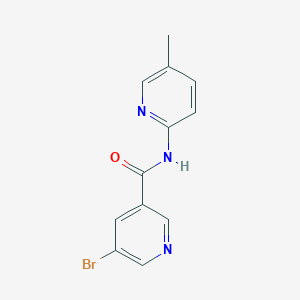

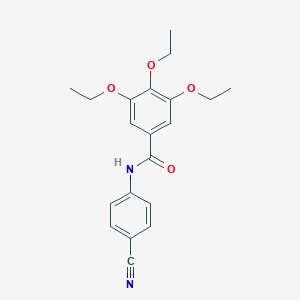
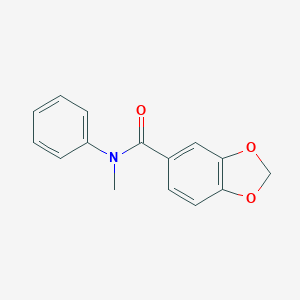
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
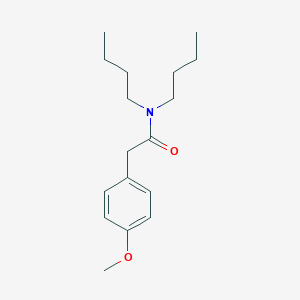
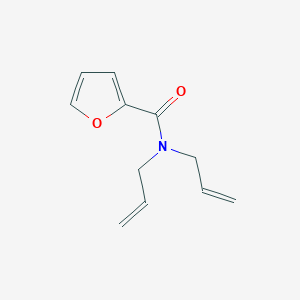


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
